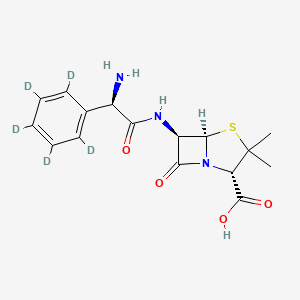
Ampicillin-d5
Descripción general
Descripción
Ampicilina-d5 es una forma deuterada de ampicilina, un antibiótico de amplio espectro de la familia de las beta-lactámicos. El marcado con deuterio en ampicilina-d5 lo hace particularmente útil como estándar interno en espectrometría de masas para la cuantificación de ampicilina. Este compuesto conserva las propiedades antibacterianas de la ampicilina, lo que lo hace efectivo contra una variedad de bacterias Gram-positivas y Gram-negativas .
Mecanismo De Acción
Ampicilina-d5 ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, evitando la reticulación de cadenas de peptidoglicano. Esto da como resultado paredes celulares debilitadas y la eventual lisis de las bacterias. El marcado con deuterio no altera el mecanismo de acción de la ampicilina .
Compuestos Similares:
Ampicilina: La forma no deuterada de ampicilina-d5, ampliamente utilizada como antibiótico.
Amoxicilina: Otro antibiótico beta-lactámico con una estructura y un mecanismo de acción similares.
Penicilina G: Una penicilina natural con un espectro de actividad más estrecho que la ampicilina
Singularidad de Ampicilina-d5: La principal singularidad de ampicilina-d5 radica en su marcado con deuterio, que mejora su utilidad como estándar interno en técnicas analíticas. Este marcado permite una cuantificación y un análisis más precisos de la ampicilina en diversas muestras, lo que lo hace invaluable en investigación y aplicaciones industriales .
Análisis Bioquímico
Biochemical Properties
Ampicillin-d5 plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .
Cellular Effects
This compound affects various types of cells, primarily targeting bacterial cells. It disrupts cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can influence cell signaling pathways by inhibiting the synthesis of peptidoglycan, which is crucial for maintaining cell shape and integrity. Additionally, this compound can affect gene expression related to cell wall synthesis and repair mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and leading to cell lysis. This binding interaction is highly specific, allowing this compound to effectively target and inhibit bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, with a shelf life of several years when stored properly. Degradation can occur under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and reduces infection symptoms. At higher doses, toxic effects can occur, including nephrotoxicity and alterations in normal gut flora. Threshold effects are observed, where a minimum effective dose is required to achieve antibacterial activity without causing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and excretion. It is primarily metabolized in the liver and excreted via the kidneys. Enzymes such as beta-lactamases can hydrolyze this compound, rendering it inactive. The presence of these enzymes can affect the metabolic flux and levels of active this compound in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters. Binding proteins in the blood can also influence its distribution and localization. The compound tends to accumulate in areas of infection, where it exerts its antibacterial effects .
Subcellular Localization
This compound is primarily localized in the bacterial cell wall, where it exerts its inhibitory effects on PBPs. Targeting signals and post-translational modifications direct this compound to specific compartments within bacterial cells. This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits cell wall synthesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de ampicilina-d5 implica la incorporación de átomos de deuterio en la molécula de ampicilina. Esto se puede lograr a través de varios métodos, incluido el uso de reactivos deuterados en el proceso de síntesis. Un enfoque común es la hidrogenación catalítica de ampicilina en presencia de gas deuterio, que reemplaza los átomos de hidrógeno con deuterio .
Métodos de Producción Industrial: La producción industrial de ampicilina-d5 generalmente involucra la síntesis a gran escala utilizando reactivos deuterados y catalizadores. El proceso está optimizado para asegurar un alto rendimiento y pureza del producto final. La producción se lleva a cabo bajo condiciones controladas para mantener la integridad del marcado con deuterio .
Análisis De Reacciones Químicas
Tipos de Reacciones: Ampicilina-d5 experimenta reacciones químicas similares a la ampicilina, incluidas:
Oxidación: Ampicilina-d5 puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir ampicilina-d5 a sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o carboxilo de ampicilina-d5.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como cloruros de acilo o anhídridos.
Principales Productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ampicilina sulfóxido, mientras que la reducción puede producir alcohol de ampicilina .
Aplicaciones Científicas De Investigación
Ampicilina-d5 se utiliza ampliamente en la investigación científica debido a su marcado con deuterio, que proporciona varias ventajas:
Química: Utilizado como estándar interno en espectrometría de masas para la cuantificación precisa de ampicilina.
Biología: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicina: Utilizado en estudios farmacocinéticos para rastrear la distribución y el metabolismo de ampicilina en el cuerpo.
Industria: Aplicado en procesos de control de calidad para asegurar la consistencia y pureza de los productos de ampicilina
Comparación Con Compuestos Similares
Ampicillin: The non-deuterated form of ampicillin-d5, widely used as an antibiotic.
Amoxicillin: Another beta-lactam antibiotic with a similar structure and mechanism of action.
Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its utility as an internal standard in analytical techniques. This labeling allows for more accurate quantification and analysis of ampicillin in various samples, making it invaluable in research and industrial applications .
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-IEEUEUFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101326 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426173-65-0 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)
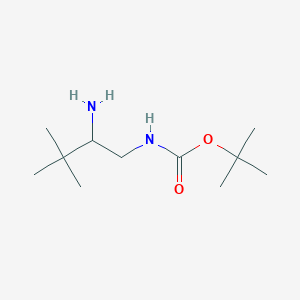
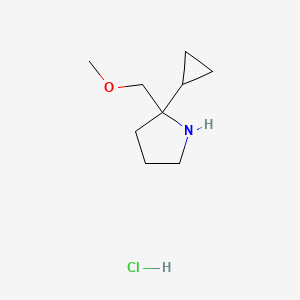

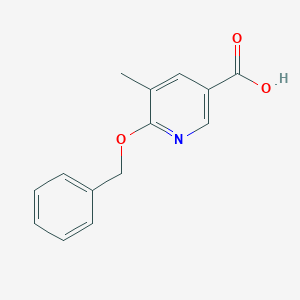
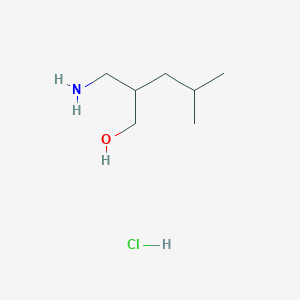
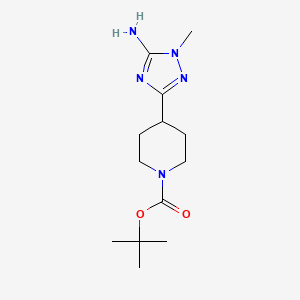




![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)


